molecular formula C13H9N5O B428627 5-(benzotriazol-1-yl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile

5-(benzotriazol-1-yl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile

Cat. No.: B428627
M. Wt: 251.24g/mol
InChI Key: IJKGXZPSFJOFKG-UHFFFAOYSA-N
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Description

5-(benzotriazol-1-yl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile is a heterocyclic compound that incorporates both benzotriazole and dihydropyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzotriazol-1-yl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile typically involves the reaction of benzotriazole derivatives with suitable dihydropyridine precursors. One common method involves the cyclization of benzotriazole with a nitrile-containing dihydropyridine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(benzotriazol-1-yl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyridine derivatives .

Scientific Research Applications

5-(benzotriazol-1-yl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(benzotriazol-1-yl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes and receptors, modulating their activity. Additionally, the dihydropyridine component may influence ion channels and other cellular pathways, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-5-(1H-benzotriazole-1-yl)pyrrolidine-1-acetic acid methyl ester
  • 2-Oxo-5-(1H-benzotriazole-1-yl)-1,4-benzodiazepine derivatives

Uniqueness

5-(benzotriazol-1-yl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile is unique due to its combination of benzotriazole and dihydropyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C13H9N5O

Molecular Weight

251.24g/mol

IUPAC Name

5-(benzotriazol-1-yl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C13H9N5O/c1-8-12(6-9(7-14)13(19)15-8)18-11-5-3-2-4-10(11)16-17-18/h2-6H,1H3,(H,15,19)

InChI Key

IJKGXZPSFJOFKG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=O)N1)C#N)N2C3=CC=CC=C3N=N2

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)N2C3=CC=CC=C3N=N2

Origin of Product

United States

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